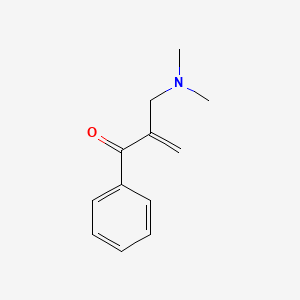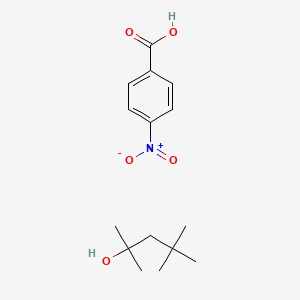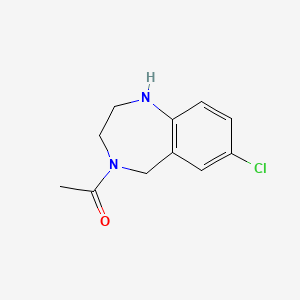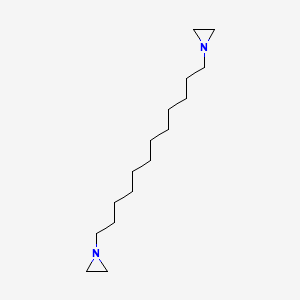
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
The synthesis of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one typically involves the Mannich reaction, a three-component reaction that includes an amine, formaldehyde, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions often involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile.
Aplicaciones Científicas De Investigación
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one include other enones and Mannich bases. These compounds share structural similarities but may differ in their reactivity and applications. For example:
2-(Dimethylaminomethyl)-phenyl-1-naphthylsilane: This compound has a similar structure but includes a naphthyl group instead of a phenyl group, which can affect its chemical properties and applications.
Propiedades
Número CAS |
57584-95-9 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clave InChI |
AWGQYDRZMTZRRG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)








![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)


![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)

